molecular formula C8H10N4 B6164034 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole CAS No. 1006327-22-5

1',5'-dimethyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B6164034
CAS No.: 1006327-22-5
M. Wt: 162.2
InChI Key:
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Description

1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that features two pyrazole rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,5’-dimethyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method includes the condensation of 3,5-dimethylpyrazole with hydrazine derivatives . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1’,5’-dimethyl-1H,1’H-3,4’-bipyrazole may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares structural similarities but lacks the second pyrazole ring.

    1,1’-Dimethyl-4,4’-bipyrazole: Similar structure but different substitution pattern.

    3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Contains additional methyl groups on the pyrazole rings.

Uniqueness: 1’,5’-Dimethyl-1H,1’H-3,4’-bipyrazole is unique due to its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-7(5-10-12(6)2)8-3-4-9-11-8/h3-5H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTZZJLKXUAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297113
Record name 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006327-22-5
Record name 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006327-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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